4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
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Overview
Description
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, an isoxazole ring, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-3-ISOXAZOLECARBOXAMIDE can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-4-nitro-1H-pyrazole with an appropriate alkylating agent under basic conditions.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized by cyclization of an appropriate precursor, such as a β-keto ester, in the presence of hydroxylamine hydrochloride.
Coupling of the Pyrazole and Isoxazole Rings: The pyrazole and isoxazole rings can be coupled through a nucleophilic substitution reaction, where the pyrazole ring is alkylated with a suitable halogenated isoxazole derivative.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group on the pyrazole ring, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often under basic conditions.
Major Products
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe for studying enzyme mechanisms and protein-ligand interactions.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as an anticancer agent, it may interact with specific molecular targets such as DNA or enzymes involved in cell proliferation. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE: Lacks the trifluoromethylphenyl group, which may reduce its potency or specificity.
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-N-[3-(METHYL)PHENYL]-3-ISOXAZOLECARBOXAMIDE: Contains a methyl group instead of a trifluoromethyl group, which may affect its chemical reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-3-ISOXAZOLECARBOXAMIDE enhances its lipophilicity and metabolic stability, making it potentially more effective in biological applications compared to similar compounds without this group.
Properties
Molecular Formula |
C18H16F3N5O4 |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H16F3N5O4/c1-9-16(26(28)29)10(2)25(23-9)8-14-11(3)30-24-15(14)17(27)22-13-6-4-5-12(7-13)18(19,20)21/h4-7H,8H2,1-3H3,(H,22,27) |
InChI Key |
SQVPKKCUSFQSGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(ON=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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